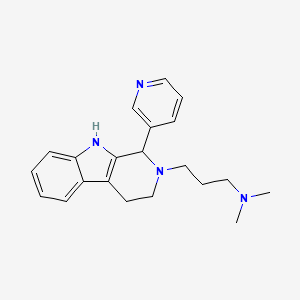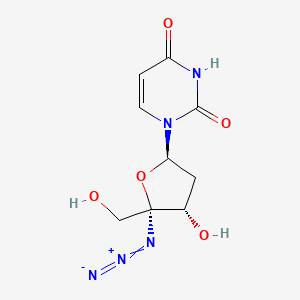
Uridine, 4'-azido-2'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 4’-azido-2’-deoxy- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to uridine, a naturally occurring nucleoside, but features an azido group at the 4’ position and lacks a hydroxyl group at the 2’ position. These modifications confer unique chemical and biological properties, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine, 4’-azido-2’-deoxy- typically involves the modification of a uridine precursor. One common method includes the use of epoxidation followed by nucleophilic opening to introduce the azido group at the 4’ position . The deoxygenation of the 2’-hydroxyl group is often performed as one of the final steps in the synthesis .
Industrial Production Methods
Industrial production methods for uridine, 4’-azido-2’-deoxy- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of automated synthesis equipment and high-purity reagents to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Uridine, 4’-azido-2’-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Epoxidation Reagents: Dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (m-CPBA) for the initial epoxidation step.
Nucleophilic Reagents: Sodium azide for the nucleophilic opening of the epoxide.
Reducing Agents: Hydrogen gas with a palladium catalyst for the reduction of the azido group.
Major Products Formed
Scientific Research Applications
Uridine, 4’-azido-2’-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of uridine, 4’-azido-2’-deoxy- involves its incorporation into nucleic acids, where it can cause chain termination or the formation of defective nucleic acids . This compound can also inhibit enzymes involved in nucleic acid synthesis, leading to disruptions in cellular replication and transcription processes . The azido group plays a crucial role in these mechanisms by participating in various chemical reactions that modify the nucleic acid structure .
Comparison with Similar Compounds
Similar Compounds
2’-Azido-2’-deoxyuridine: Similar in structure but with the azido group at the 2’ position.
2’-Azido-2’-deoxycytidine: Contains a cytosine base instead of uracil.
4’-Azidocytidine: Similar modification at the 4’ position but retains the hydroxyl group at the 2’ position.
Uniqueness
Uridine, 4’-azido-2’-deoxy- is unique due to the specific placement of the azido group at the 4’ position and the absence of the 2’-hydroxyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable tool in various research applications .
Properties
CAS No. |
130108-75-7 |
|---|---|
Molecular Formula |
C9H11N5O5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-9(4-15)5(16)3-7(19-9)14-2-1-6(17)11-8(14)18/h1-2,5,7,15-16H,3-4H2,(H,11,17,18)/t5-,7+,9+/m0/s1 |
InChI Key |
HQMDKFQJGGNORX-MTQIGAJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)(CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


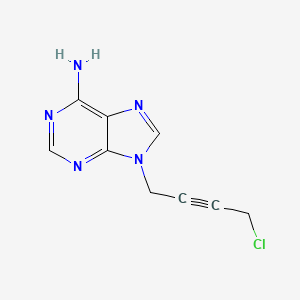
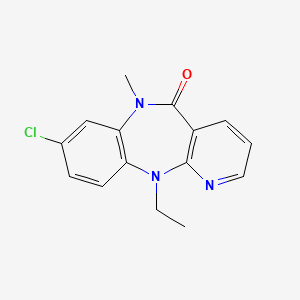

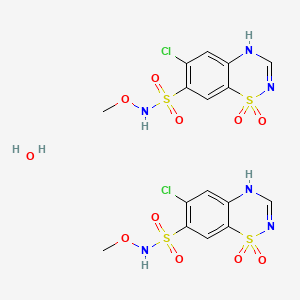
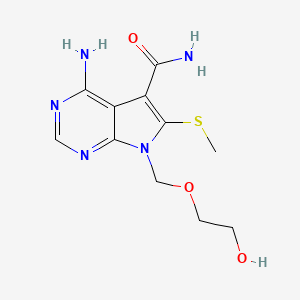


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
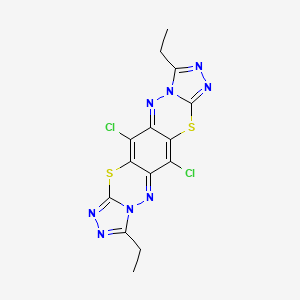
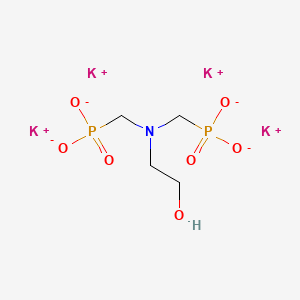
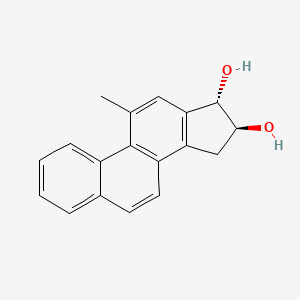
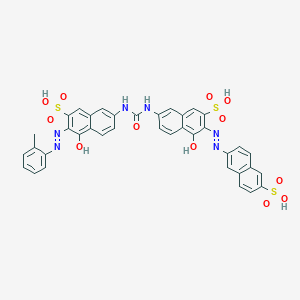
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
